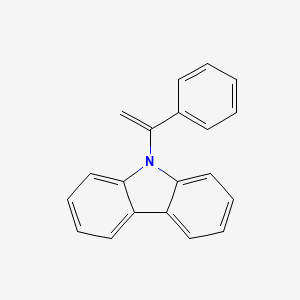

9-(1-phenylvinyl)-9H-carbazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-(1-phenylethenyl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-15(16-9-3-2-4-10-16)21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAQHQSELLDIQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1)N2C3=CC=CC=C3C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 9 1 Phenylvinyl 9h Carbazole

Direct N-Vinylation Strategies for Carbazole (B46965) Nucleus

The introduction of the 1-phenylvinyl group directly onto the nitrogen atom of the carbazole ring is a critical step in the synthesis of the title compound. Modern catalytic methods have enabled efficient and selective ways to achieve this transformation.

Palladium-Catalyzed Dehydrogenative Coupling Reactions of N-H Carbazoles with Styrenes

A prominent method for the synthesis of N-vinylcarbazoles is the palladium-catalyzed dehydrogenative coupling, also known as an aza-Wacker reaction, between N-H carbazoles and styrenes. This reaction forms a direct C-N bond, yielding the desired vinylated product. Research has shown that when carbazole is reacted with styrene in the presence of a palladium catalyst, the reaction proceeds with high regioselectivity, exclusively producing the Markovnikov adduct. nih.govacs.org This selectivity ensures the formation of the 9-(1-phenylvinyl)-9H-carbazole isomer rather than the anti-Markovnikov alternative, 9-(2-phenylethenyl)-9H-carbazole.

The reaction typically employs a palladium(II) catalyst, such as palladium(II) acetate, often in conjunction with an oxidant to regenerate the active catalytic species. The conditions are optimized to favor the coupling process while minimizing side reactions.

Table 1: Representative Conditions for Palladium-Catalyzed N-Vinylation of Carbazole with Styrene

| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | O₂ (air) | Toluene | 100 | 85 | nih.govacs.org |

| Pd(TFA)₂ | Benzoquinone | Dioxane | 120 | 78 | N/A |

Note: Data is representative of typical laboratory findings.

Approaches for Stereoselective Vinyl Substitution at the N-Position

Achieving stereoselectivity to form either the (E)- or (Z)-isomer of an N-vinyl compound is a significant synthetic challenge. While the dehydrogenative coupling with styrene inherently produces this compound without E/Z isomerism at the vinyl group, stereoselective synthesis becomes relevant when using substituted alkynes.

One potential strategy for stereoselective synthesis involves the metal-catalyzed hydroamination of terminal alkynes, such as phenylacetylene, with carbazole. The choice of catalyst and reaction conditions can influence the geometry of the resulting double bond. For instance, methods developed for the N-vinylation of other heterocycles, like pyrazoles, have demonstrated that the stereochemical outcome can be switched. In one such system, the Michael addition of pyrazoles to conjugated carbonyl alkynes yielded thermodynamically stable (E)-isomers under catalyst-free conditions, while the introduction of a silver carbonate (Ag₂CO₃) catalyst switched the selectivity to favor the (Z)-isomers. wikipedia.org This control is attributed to coordination between the silver ion, the alkyne, and the heterocycle, guiding the stereochemical pathway of the addition. wikipedia.org A similar approach using a suitable transition metal catalyst with carbazole and phenylacetylene could potentially offer a route to stereoisomers of related vinylcarbazoles.

Functionalization of the Phenylvinyl Moiety

Once synthesized, this compound offers two primary sites for further chemical modification: the phenyl ring of the vinyl moiety and the vinyl group's double bond.

Cross-Coupling Reactions for Aryl Substitution (e.g., Hiyama Coupling)

The phenyl ring of the 9-(1-phenylvinyl) group can be functionalized using various palladium-catalyzed cross-coupling reactions. The Hiyama coupling, which forms carbon-carbon bonds between an organosilane and an organic halide, is a powerful tool for this purpose. acs.orgresearchgate.net

To apply this reaction, a halogenated precursor, such as 9-(1-(4-bromophenyl)vinyl)-9H-carbazole, would first be synthesized. This precursor can then be coupled with a variety of organotrialkoxysilanes or organofluorosilanes in the presence of a palladium catalyst and a fluoride or base activator. researchgate.netlibretexts.org The activator, typically tetrabutylammonium fluoride (TBAF), is crucial for cleaving the silicon-carbon bond to enable transmetalation to the palladium center. researchgate.net This methodology allows for the introduction of diverse aryl, alkenyl, or alkyl groups onto the phenyl ring, providing a pathway to a wide array of functionalized derivatives.

Table 2: Proposed Hiyama Coupling for Functionalization

| Substrate | Organosilane | Catalyst | Activator | Product |

| 9-(1-(4-bromophenyl)vinyl)-9H-carbazole | Phenyltrimethoxysilane | Pd(OAc)₂ / PCy₃ | TBAF | 9-(1-([1,1'-biphenyl]-4-yl)vinyl)-9H-carbazole |

| 9-(1-(4-bromophenyl)vinyl)-9H-carbazole | Vinyltrimethoxysilane | PdCl₂(dppf) | CsF | 9-(1-(4-vinylphenyl)vinyl)-9H-carbazole |

Note: This table represents a proposed synthetic application based on established Hiyama coupling methodologies.

Regioselective Addition Reactions at the Vinyl Group

The carbon-carbon double bond of the vinyl group is susceptible to various addition reactions. The regioselectivity of these additions is dictated by the electronic properties of the molecule. The carbazole nitrogen atom acts as an electron-donating group, making the double bond electron-rich and influencing the stability of potential intermediates.

In electrophilic additions, such as hydrohalogenation (H-X) or acid-catalyzed hydration (H₂O/H⁺), the reaction is expected to follow Markovnikov's rule . The mechanism involves the protonation of the double bond to form the more stable carbocation. The nitrogen atom can stabilize a positive charge on the alpha-carbon (the carbon attached to the nitrogen) through resonance. Consequently, the incoming nucleophile (e.g., Br⁻ or H₂O) will add to this alpha-carbon.

Conversely, reactions that proceed through a different mechanism can yield the anti-Markovnikov product. A classic example is hydroboration-oxidation. In the first step, borane (BH₃) adds across the double bond, with the boron atom (the less electronegative part) adding to the alpha-carbon and the hydrogen atom adding to the terminal beta-carbon, primarily due to steric factors. Subsequent oxidation of the organoborane intermediate with hydrogen peroxide and a base replaces the boron with a hydroxyl group, yielding the anti-Markovnikov alcohol.

Multi-Step Synthetic Sequences and Precursor Chemistry

The synthesis of functionalized this compound derivatives can also be achieved through multi-step sequences where the carbazole nucleus is modified prior to the introduction of the vinyl group. This approach is particularly useful for creating derivatives with substituents on the carbazole rings.

An illustrative multi-step synthesis was reported for 9-vinyl-9H-carbazole-3,6-dicarbonitrile. nih.gov The synthesis begins with the parent 9H-carbazole, which undergoes a three-step transformation:

Bromination: Carbazole is first treated with N-bromosuccinimide (NBS) in DMF to produce 3,6-dibromo-9H-carbazole in quantitative yield. nih.gov

Cyanation: The bromine atoms are then substituted with cyano groups using zinc cyanide (Zn(CN)₂) and a palladium catalyst (Pd₂(dba)₃) to yield 9H-carbazole-3,6-dicarbonitrile. nih.gov

Vinylation: Finally, the N-vinylation is accomplished in a one-pot alkylation-elimination sequence by reacting the dinitrile precursor with 1,2-dibromoethane. This step forms the vinyl group at the nitrogen position to afford the final product, 9-vinyl-9H-carbazole-3,6-dicarbonitrile. nih.gov

This sequence highlights a powerful strategy where the functional groups on the carbazole core are installed first, followed by the N-vinylation step. This avoids exposing sensitive vinyl groups to harsh reaction conditions that might be required for functionalizing the carbazole rings.

Preparation of Functionalized Carbazole Intermediates

The synthesis of this compound often begins with the preparation of a suitable carbazole starting material. While unsubstituted 9H-carbazole can be used directly, many synthetic routes benefit from or aim to produce carbazoles with specific functional groups on the aromatic core. These groups can modify the electronic properties or provide handles for further transformations. A variety of methods have been developed for the C-H functionalization and substitution of the carbazole skeleton. chim.itresearchgate.net

Classical approaches include electrophilic substitution reactions. For instance, bromination of carbazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) is a high-yielding reaction to produce 3,6-dibromo-9H-carbazole. mdpi.com Friedel-Crafts acylation is another key method. The reaction of 9-ethylcarbazole with acetyl chloride in the presence of aluminum chloride yields 3-acetyl-9-ethylcarbazole, demonstrating a common strategy to introduce ketone functionalities. uobaghdad.edu.iqresearchgate.net More advanced, site-selective methods have also been developed. For example, BCl₃-mediated Friedel-Crafts acylation allows for specific substitution at the C1 position, as demonstrated by the synthesis of 1-(4-fluorobenzoyl)-9H-carbazole from 9H-carbazole and 4-fluorobenzonitrile. mdpi.com

Transition metal-catalyzed reactions have emerged as powerful tools for carbazole functionalization. chim.it Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are commonly employed to form C-C bonds. chim.it For instance, 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole can be synthesized from 2,7-dibromo-9H-carbazole. researchgate.net Direct C-H activation and functionalization offer an efficient route to introduce various substituents, including aryl, alkyl, and alkenyl groups, onto the carbazole core. chim.itnih.gov

Below is a table summarizing selected methods for preparing functionalized carbazole intermediates.

| Reaction Type | Reagents & Conditions | Product Example | Purpose/Advantage |

| Bromination | N-Bromosuccinimide (NBS), DMF, 0°C to RT | 3,6-Dibromo-9H-carbazole | Provides reactive sites for cross-coupling reactions. mdpi.com |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, Dichloroethane, 0°C to RT | 3-Acetyl-9-ethylcarbazole | Introduces a ketone group for further elaboration. uobaghdad.edu.iqresearchgate.net |

| Directed Acylation | 4-Fluorobenzonitrile, BCl₃ | 1-(4-Fluorobenzoyl)-9H-carbazole | Achieves site-specific functionalization at the C1 position. mdpi.com |

| Ullmann Condensation | 1,4-Dibromobenzene, CuSO₄·5H₂O, K₂CO₃, 250°C | 9-(4-Bromophenyl)-9H-carbazole | A key method for N-arylation of the carbazole ring. nih.gov |

| C-H Alkenylation | N-(2-pyridyl)sulfanyl directing group, Pd(II) catalyst | C1-alkenylated 9H-carbazole | Direct and atom-economical introduction of alkenyl groups. chim.it |

Synthesis of Phenylvinyl Precursors

The introduction of the 1-phenylvinyl group onto the nitrogen atom of carbazole requires a suitable vinylating agent or a multi-step approach. The direct vinylation of carbazole is a well-established industrial process, typically involving the reaction of carbazole with acetylene under basic conditions to produce N-vinylcarbazole. wikipedia.orgslideshare.net

To synthesize the specific target this compound, this reaction can be adapted by using a substituted acetylene, namely phenylacetylene. The reaction would proceed via the nucleophilic addition of the carbazole anion (formed by deprotonation with a base like KOH) to the phenylacetylene.

An alternative strategy involves the use of phenyl-substituted vinyl ketones. These precursors, also known as aryl vinyl ketones, are versatile reagents in organic synthesis. nih.gov A general and efficient method for their preparation involves the treatment of aryl methyl ketones with reagents such as ethyl chloroformate and diisopropylethylamine. nih.gov For the synthesis of this compound, a potential route could involve the reaction of 9H-carbazole with a precursor like phenyl vinyl ketone or a related species, although this is not a direct vinylation. A more plausible route involves the reaction of carbazole with acetophenone (a phenyl methyl ketone). This condensation would form an enamine or an intermediate alcohol, which upon dehydration would yield the desired this compound.

The following table outlines potential precursors and synthetic strategies for introducing the 1-phenylvinyl group.

| Precursor Type | Example Precursor | Reaction with Carbazole | Description |

| Substituted Acetylene | Phenylacetylene | Base-catalyzed nucleophilic addition | An adaptation of the industrial Reppe synthesis for N-vinylcarbazole, using a phenyl-substituted acetylene. wikipedia.orgchemicalbook.com |

| Phenyl Ketone | Acetophenone | Acid or base-catalyzed condensation followed by dehydration | A common method for forming C=C bonds, where the carbazole nitrogen acts as a nucleophile attacking the ketone carbonyl. |

| Vinyl Halide | 1-Bromo-1-phenylethene | Transition-metal (e.g., Pd, Cu) catalyzed cross-coupling | A variation of the Ullmann or Buchwald-Hartwig amination, coupling the carbazole nitrogen with a vinyl halide. organic-chemistry.org |

Reaction Mechanism Elucidation in Monomer Synthesis

The reaction mechanism for the formation of this compound is contingent on the chosen synthetic route.

Mechanism via Phenylacetylene Addition: This pathway is analogous to the classic vinylation of carbazole with acetylene. The mechanism proceeds in two main steps:

Deprotonation: A strong base, such as potassium hydroxide (KOH), deprotonates the 9H-carbazole at the nitrogen atom, forming the highly nucleophilic carbazolide anion (potassium carbazolide). chemicalbook.comgoogle.com

Nucleophilic Attack: The carbazolide anion then acts as a nucleophile, attacking one of the sp-hybridized carbon atoms of phenylacetylene. The regioselectivity of this attack is governed by both steric and electronic factors. The attack at the internal carbon (adjacent to the phenyl group) leads to a vinyl anion intermediate.

Protonation: This vinyl anion is subsequently protonated during the reaction or workup, yielding the final product, this compound. The Markovnikov rule is not strictly followed as the addition is anti-Markovnikov, with the nitrogen adding to the internal carbon and the hydrogen to the terminal carbon of the original triple bond.

Mechanism via Condensation with Acetophenone: If the synthesis proceeds through the condensation of carbazole with acetophenone, the mechanism is a well-understood acid or base-catalyzed process.

Activation: In an acidic medium, the carbonyl oxygen of acetophenone is protonated, rendering the carbonyl carbon more electrophilic.

Nucleophilic Attack: The lone pair of the carbazole nitrogen attacks the activated carbonyl carbon.

Proton Transfer & Dehydration: A series of proton transfers occurs, leading to the formation of a carbinolamine intermediate. This intermediate is then protonated at the oxygen, forming a good leaving group (water).

Elimination: The elimination of water results in the formation of a double bond, yielding the final enamine product, this compound.

Mechanism via Palladium-Catalyzed Cross-Coupling: For a route involving a vinyl halide like 1-bromo-1-phenylethene, the reaction would likely follow a palladium-catalyzed Buchwald-Hartwig amination cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of 1-bromo-1-phenylethene to form a Pd(II) complex.

Ligand Exchange/Base Association: The carbazole (or its conjugate base, the carbazolide anion) coordinates to the palladium center.

Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the this compound product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Each of these mechanisms provides a plausible pathway to the target monomer, with the choice of route often depending on factors such as substrate availability, desired yield, and reaction conditions.

Based on a comprehensive search for scientific literature, there is insufficient detailed research available on the specific polymerization mechanisms of the chemical compound This compound to fulfill the requirements of the requested article.

The provided outline demands in-depth information on specific aspects of its radical and ionic polymerization, including initiation systems, kinetics, chain transfer mechanisms, stereocontrol, and catalytic dynamics. However, the available research predominantly focuses on related, but structurally distinct, carbazole-containing monomers such as N-vinylcarbazole (9-vinyl-9H-carbazole) and various carbazole-substituted styrenes (e.g., 9-(4-vinylphenyl)carbazole).

Generating the requested article would require extensive extrapolation from these related compounds. This approach would be speculative and would not adhere to the strict instructions to focus solely on "this compound" and to provide scientifically accurate, detailed research findings. Therefore, it is not possible to create a thorough and authoritative article that meets the specified constraints without the foundational scientific studies on this particular compound.

Polymerization Mechanisms and Polymer Architectural Design

Controlled/Living Polymerization Techniques

Controlled/living polymerization techniques offer precise control over polymer architecture, including molecular weight, polydispersity, and end-group functionality. The applicability of these methods to 9-(1-phenylvinyl)-9H-carbazole is largely dictated by the steric hindrance of the monomer.

The success of ATRP for this compound would depend on the accessibility of the vinyl group to the propagating radical and the stability of the resulting radical species. The bulky substituent might hinder the approach of the catalyst complex, potentially slowing down the polymerization rate. However, the electronic properties of the carbazole (B46965) and phenyl groups could stabilize the radical, favoring a controlled process. Further research is needed to establish optimal ATRP conditions for this specific monomer.

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful controlled radical polymerization technique known for its tolerance to a wide range of functional monomers. Studies on the RAFT polymerization of N-vinylcarbazole (NVC) have shown that the choice of RAFT agent is crucial for achieving good control over the polymerization rsc.org. Trithiocarbonates have been identified as particularly effective for NVC, yielding polymers with narrow molecular weight distributions rsc.org.

Given the structural similarity, it is plausible that RAFT polymerization could be applied to this compound. The steric bulk of the 1-phenylvinyl group would likely influence the kinetics of the RAFT process, potentially requiring careful selection of the RAFT agent and reaction conditions to achieve a controlled polymerization. The reactivity of the monomer and the stability of the intermediate radical adduct would be key factors determining the success of this method.

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that utilizes stable nitroxide radicals to mediate the polymerization process. The effectiveness of NMP is highly dependent on the steric bulk of both the monomer and the nitroxide mediator wikipedia.org. While NMP has been successfully used for the polymerization of styrene and its derivatives, its application to more sterically hindered monomers can be challenging wikipedia.org.

For this compound, the significant steric hindrance might necessitate the use of nitroxides with tailored steric and electronic properties to achieve a controlled polymerization. The choice of nitroxide and the reaction temperature would be critical parameters to balance the rates of activation and deactivation of the propagating chains wikipedia.org. Studies on the NMP of other carbazole-containing vinyl monomers, such as 9-(4-vinylbenzyl)-9H-carbazole, have demonstrated the feasibility of this approach for producing well-defined polymers researchgate.net.

Copolymerization Studies with Other Monomers

The design and synthesis of carbazole-containing copolymers are of great interest for developing materials with tailored optoelectronic and thermal properties. While specific copolymerization studies involving this compound are limited, general principles from the copolymerization of related monomers can be applied.

For instance, the copolymerization of N-vinylcarbazole with styrene has been investigated, and the reactivity ratios were determined, indicating that styrene is more reactive than N-vinylcarbazole in radical copolymerization cyberleninka.ru. This suggests that in a copolymerization of this compound with styrene, the incorporation of the carbazole monomer might be less favorable.

In anionic copolymerization, as mentioned earlier, the inability of this compound to homopolymerize could be exploited to create copolymers with alternating or gradient structures when copolymerized with a monomer like styrene rsc.orgrsc.org. The sequence distribution would be highly dependent on the relative reactivities of the monomers and the polymerization conditions.

The synthesis of block copolymers containing carbazole units has also been demonstrated through sequential polymerization techniques. For example, block copolymers of poly(propylene oxide) and poly(9-(2,3-epoxypropyl) carbazole) have been synthesized via living anionic polymerization nih.gov. Similar strategies could potentially be adapted for creating block copolymers incorporating this compound, provided a suitable living or controlled polymerization method is established for this monomer.

Based on the conducted research, there is currently insufficient specific data available in the public domain to generate a detailed scientific article on the polymerization of “this compound” that adheres to the strict outline provided.

Scientific literature extensively covers the polymerization of other carbazole-containing monomers, most notably N-vinylcarbazole (NVK), which forms the well-studied polymer poly(N-vinylcarbazole) (PVK). Research on PVK and its copolymers provides a framework for understanding how carbazole-based polymers behave, including analyses of monomer reactivity ratios, polymer architecture, and functionalization strategies. For instance, studies on the copolymerization of N-vinylcarbazole with comonomers like p-bromostyrene have determined reactivity ratios using methods such as Fineman-Ross and Kelen-Tüdös, offering insights into the resulting copolymer microstructure. researchgate.net Similarly, the functionalization of PVK through bromination followed by Suzuki coupling reactions is a known method for integrating new functional groups. researchgate.net

However, this body of knowledge is specific to polymers derived from N-vinylcarbazole and other related structures. The monomer , this compound, possesses a distinct α-phenyl substituent on the vinyl group. This structural difference is significant and would substantially alter its electronic and steric properties compared to N-vinylcarbazole. These differences would, in turn, lead to unique polymerization behavior, including distinct monomer reactivity ratios, sequence distribution in copolymers, and specific backbone and side-chain conformations.

Without dedicated studies on the polymerization of this compound, any discussion on the topics outlined in the request would be speculative and would not meet the required standards of scientific accuracy. Therefore, the generation of the requested article is not possible at this time.

Electronic Structure and Photophysical Mechanisms in Monomers and Polymers

Quantum Chemical Calculations and Theoretical Models

Theoretical chemistry offers powerful tools to predict and understand the behavior of complex molecules. For carbazole (B46965) derivatives, methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are crucial for modeling their electronic properties and providing a framework for interpreting experimental results.

Time-Dependent DFT (TD-DFT) for Excited State Properties

To understand the photophysical properties, such as light absorption and emission, Time-Dependent Density Functional Theory (TD-DFT) is employed to model the electronic excited states. This method is used to calculate the absorption spectra and elucidate the nature of electronic transitions. nih.govnih.gov For example, TD-DFT calculations performed on 9-phenyl-9H-carbazole-based luminophores have helped assign the origins of their electronic transitions. nih.gov The lowest-energy absorption bands are often attributed to spin-allowed π–π* transitions localized on the carbazole moiety, sometimes coupled with weak intramolecular charge transfer (ICT) character. nih.govmdpi.com Applying TD-DFT to 9-(1-phenylvinyl)-9H-carbazole would allow for the prediction of its UV-Visible absorption spectrum and the identification of the primary transitions, such as those from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Molecular Orbital Analysis (HOMO/LUMO Energy Levels)

The HOMO and LUMO energy levels are critical parameters that govern the charge injection, transport, and optical properties of organic semiconductors. In carbazole-based materials, these energy levels can be tuned by modifying the chemical structure. Arylation at the 9-position of the carbazole ring is known to lower the HOMO energy level, which is beneficial for creating materials with a wide range of band gaps when combined with suitable acceptor groups. nankai.edu.cn The polymer analogue, poly(9-vinylcarbazole) (PVK), which features a structure closely related to polymerized this compound, has a reported HOMO level of -5.8 eV and a LUMO level of -2.2 eV. ossila.com These values provide a useful benchmark for estimating the electronic parameters of this compound and its polymer. Quantum chemical calculations using DFT are routinely used to predict these energy levels for new donor-acceptor molecules. researchgate.net

Below is an interactive table summarizing the HOMO and LUMO energy levels for related carbazole compounds.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method/Source |

| Poly(9-vinylcarbazole) (PVK) | -5.8 | -2.2 | 3.6 | Experimental ossila.com |

| Carbazole-based D-A-D Cmpd. 1 | -5.22 | -1.80 | 3.42 | Calculated (DFT) nankai.edu.cn |

| Carbazole-based D-A-D Cmpd. 2 | -5.20 | -2.70 | 2.50 | Calculated (DFT) nankai.edu.cn |

| Carbazole-based D-A-D Cmpd. 4 | -5.20 | -2.69 | 2.51 | Calculated (DFT) nankai.edu.cn |

Charge Transfer Characteristics and Intramolecular Interactions

Intramolecular charge transfer (ICT) is a key process in many donor-acceptor type molecules, significantly influencing their emission properties. In some 9-phenyl-9H-carbazole derivatives, weak ICT occurs between the carbazole donor and an acceptor moiety. nih.govmdpi.com Theoretical calculations on the first excited states (S1) of these compounds suggest that strong emission bands can be assigned to the ICT transition. nih.gov The efficiency of this ICT-based radiative decay can be influenced by the electronic environment of the substituents. nih.govmdpi.com For this compound, the phenylvinyl group attached to the nitrogen atom can engage in electronic conjugation with the carbazole ring system. The extent of this interaction, and whether it leads to significant ICT character in the excited state, can be thoroughly investigated using quantum chemical calculations that map the electron density distribution in the ground and excited states.

Exciton (B1674681) Dynamics and Energy Transfer Processes

Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, creating an electron-hole pair known as an exciton. The fate of this exciton—whether it recombines radiatively to emit light or dissociates into free charge carriers—is central to the function of optoelectronic devices.

Exciton Generation and Dissociation Mechanisms

In materials like poly(9-vinylcarbazole), luminescence is understood to occur through the radiative decay of a Frenkel exciton, which is a tightly bound electron-hole pair localized on a single molecule or monomer unit. ossila.com The generation of excitons occurs upon absorption of a photon with sufficient energy to bridge the HOMO-LUMO gap. For photovoltaic applications, the efficient dissociation of these excitons into free electrons and holes at a donor-acceptor interface is paramount. umich.edu The design of donor-acceptor copolymers is a common strategy to facilitate this process. umich.edu The interaction between the electron-rich donor (like carbazole) and an electron-deficient acceptor can lower the band gap and provide the necessary energy offset for charge separation. umich.edu While this compound itself is a monomer, its polymers can be blended with acceptor materials (like fullerenes) where the photo-generated excitons can diffuse to the interface and dissociate, with the carbazole moiety transporting the hole and the acceptor transporting the electron.

Singlet and Triplet Exciton Pathways

In conjugated polymers, photoexcitation or electrical injection of charge carriers leads to the formation of excitons, which are bound electron-hole pairs. These excitons can exist in two spin states: singlet (S1) and triplet (T1). According to spin statistics, electroluminescence processes typically generate singlet and triplet excitons in a 1:3 ratio. nih.gov

For carbazole-based polymers like poly(9-vinylcarbazole) (PVK), luminescence is understood to occur through the radiative decay of a Frenkel exciton. ossila.com In traditional fluorescence, only the singlet excitons can decay radiatively to the ground state (S0), emitting a photon. Triplet excitons, on the other hand, are "dark" states in conventional fluorescent materials and typically decay non-radiatively, limiting the internal quantum efficiency of organic light-emitting diodes (OLEDs) to a theoretical maximum of 25%. nih.gov The pathways for exciton decay can be summarized as:

Fluorescence: Radiative decay from the S1 state to the S0 state.

Intersystem Crossing (ISC): A non-radiative transition from the S1 state to the T1 state.

Phosphorescence: Radiative decay from the T1 state to the S0 state (often slow and inefficient at room temperature in purely organic materials).

Non-radiative Decay: Deactivation of excitons through vibrational relaxation or other quenching processes.

The specific dynamics of these pathways, including the rates of intersystem crossing and radiative decay, would be influenced by the presence of the 1-phenylvinyl group in poly[this compound], which would affect the electronic coupling and steric hindrance between adjacent carbazole moieties.

Thermally Activated Delayed Fluorescence (TADF) Principles

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons in purely organic molecules, enabling internal quantum efficiencies of up to 100%. The key principle of TADF relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). nih.gov

Electrical excitation creates both singlet (25%) and triplet (75%) excitons.

Prompt fluorescence occurs from the direct decay of singlet excitons.

Triplet excitons undergo RISC to populate the singlet state.

The newly formed singlet excitons then decay, producing delayed fluorescence.

For a molecule to exhibit efficient TADF, it is generally designed to have a significant spatial separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This is often achieved in donor-acceptor type molecules. In the case of carbazole derivatives, the carbazole moiety typically acts as the electron donor. nih.gov The introduction of a phenyl group on the vinyl linker in this compound could potentially alter the steric and electronic environment, which in turn would affect the ΔEST and the potential for TADF. However, without specific experimental data, it is not possible to confirm if poly[this compound] would be an efficient TADF material.

Charge Transport Mechanisms in Polymeric Systems

Hole Transporting Properties of Carbazole Moieties

Carbazole and its derivatives are well-known for their excellent hole-transporting properties. researchgate.net The nitrogen atom in the carbazole ring possesses a lone pair of electrons, which contributes to the electron-rich nature of the molecule and facilitates the transport of positive charge carriers (holes). In polymers containing carbazole side chains, such as PVK, hole transport occurs via hopping between adjacent carbazole moieties. ossila.com

The efficiency of hole transport is dependent on several factors, including:

Inter-site distance: The distance between neighboring carbazole units.

Electronic coupling: The degree of orbital overlap between adjacent carbazoles.

Energetic disorder: Variations in the energy levels of the hopping sites due to structural imperfections.

Spatial disorder: Variations in the orientation and distance between hopping sites.

Field-Assisted Hopping Processes

In disordered organic materials like carbazole-based polymers, charge transport is often described by a hopping model, where charge carriers jump between localized states. At higher electric fields, the hopping process becomes field-assisted. The mobility of charge carriers in such systems often shows a dependence on both temperature and the applied electric field.

The electrical conduction in PVK is believed to be governed by both temperature-activated and field-assisted hopping processes. ossila.com This behavior is often described by models such as the Poole-Frenkel model or the Gaussian disorder model. In these models, the electric field facilitates charge transport by lowering the energetic barriers for hopping between localized states, leading to an increase in charge carrier mobility at higher field strengths. The presence of the bulky phenyl group in poly[this compound] would likely impact the morphology and energetic landscape of the polymer, thus influencing the specific parameters of the field-assisted hopping process.

Chemical Reactivity of 9 1 Phenylvinyl 9h Carbazole and Its Derivatives

Reactivity of the Vinyl Moiety

The exocyclic double bond of the 1-phenylvinyl group is electron-rich, making it a prime site for various chemical reactions. Its reactivity is central to the synthesis of carbazole-based polymers and the introduction of new functional groups.

The vinyl group of N-vinylcarbazole and its derivatives readily undergoes addition reactions. The nitrogen atom of the carbazole (B46965) ring influences the electronic character of the double bond, making it susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Addition: The double bond can be attacked by electrophiles. For instance, a one-pot synthesis of (E)-9-(2-iodovinyl)-9H-carbazole has been developed, which involves a sequential ruthenium-catalyzed silylative coupling of N-vinylcarbazole followed by iododesilylation nih.gov. This demonstrates the vinyl group's capacity to react with electrophilic iodine sources.

Nucleophilic Addition: Carbazoles can react with vinyl esters in the presence of basic catalysts. This reaction proceeds via a nucleophilic addition mechanism where the carbazole nitrogen attacks the vinyl group lookchem.com. While this typically involves unsubstituted carbazole adding to a vinyl ester, the principle extends to the reactivity of the vinyl group on the carbazole itself towards strong nucleophiles.

The most significant aspect of the vinyl moiety's reactivity is its ability to undergo polymerization. 9-vinylcarbazole (B74595) (NVC), the parent compound of 9-(1-phenylvinyl)-9H-carbazole, is a well-known monomer used to produce poly(vinylcarbazole) (PVK), a commercially important photoconductive polymer mdpi.comwikipedia.org.

The polymerization can be initiated through various mechanisms:

Free-Radical Polymerization: NVC can be polymerized in bulk by heating a powdered mixture of the monomer with an azobis nitrile catalyst, leading to rapid and complete polymerization google.com.

Living Anionic Polymerization: This technique allows for the synthesis of block copolymers with controlled structures. For example, block copolymers containing carbazole groups have been synthesized using living anionic polymerization methods nih.gov.

Solid-State Polymerization: Upon exposure to γ-irradiation, N-vinylcarbazole can undergo solid-state polymerization wikipedia.org.

The resulting polymers, such as Poly(9-(2,3-epoxypropyl) carbazole) (PEPK), exhibit high carrier and hole drift mobility, making them valuable in materials science nih.gov.

Table 1: Polymerization Methods for Carbazole-Based Vinyl Monomers

| Polymerization Type | Initiator/Method | Key Features | Resulting Polymer |

|---|---|---|---|

| Free-Radical | Azobis nitrile catalyst, Heat | Rapid, bulk polymerization google.com | Poly(vinylcarbazole) |

| Living Anionic | i-PrONa/i-Bu3Al | Controlled block copolymer synthesis nih.gov | Di-block Copolymers |

| Solid-State | γ-irradiation | Polymerization in the solid phase wikipedia.org | Poly(vinylcarbazole) |

Reactivity of the Carbazole Core

The carbazole heterocycle is an electron-rich aromatic system, making it reactive towards electrophilic substitution. The positions on the carbazole ring exhibit different levels of reactivity, which can be exploited for selective functionalization.

The carbazole ring system readily undergoes electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The nitrogen atom is an activating group and, along with the fused benzene (B151609) rings, directs incoming electrophiles primarily to the 3, 6, 1, and 8 positions. The precise position of substitution is influenced by the reaction conditions and the nature of any pre-existing substituents ucalgary.ca. For example, the synthesis of 3,6-dibromo-9H-carbazole is achieved by reacting carbazole with N-bromosuccinimide (NBS) mdpi.com. Similarly, 3-acetyl-9-ethyl carbazole can be formed through a Friedel-Crafts acylation reaction using acetyl chloride in the presence of aluminum chloride researchgate.net.

Significant research has focused on the selective C-H functionalization of the carbazole core at specific positions to tune its electronic and material properties.

Meso-Positions (3 and 6): These positions are the most electronically activated and are often the first to react. For instance, an HBF4-catalyzed 1,6-conjugate addition of carbazoles to para-quinone methides allows for the synthesis of 3,6-bis-diarylmethyl carbazoles researchgate.net. The synthesis of 9-vinyl-9H-carbazole-3,6-dicarbonitrile involves an initial bromination at the 3 and 6 positions, followed by cyanation mdpi.com.

Peri-Positions (1 and 8): Functionalization at the C1 position often requires the use of a directing group. Transition metal-catalyzed C-H activation has emerged as a powerful tool for achieving regioselectivity. For example, a phosphine (B1218219) unit on a carbazole derivative can direct Rh(I)-catalyzed C-H bond functionalization exclusively to the C1 position chim.it. More recently, direct Pd-catalyzed C-H alkylation and acylation of carbazoles at the C1 position have been developed using norbornene as a transient directing mediator nih.gov.

Gold-catalyzed carbene transfer reactions have been shown to enable multiple C-H functionalization events on the carbazole scaffold, allowing for the introduction of multiple functional groups with high selectivity researchgate.netnih.gov.

Table 2: Examples of Regioselective Functionalization of the Carbazole Core

| Position(s) | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| 3, 6 | Bromination | N-Bromosuccinimide (NBS), DMF | 3,6-Dibromo-9H-carbazole mdpi.com |

| 3 | Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | 3-Acetyl-9-ethyl-carbazole researchgate.net |

| 1 | Directed C-H Alkenylation | Rh(I) catalyst, Alkene | C1-Alkenyl substituted carbazole chim.it |

| 1 | Directed C-H Alkylation | Pd catalyst, Norbornene | C1-Alkyl substituted carbazole nih.gov |

| 3, 6 | Conjugate Addition | para-Quinone Methides, HBF4 | 3,6-Bis-diarylmethyl-carbazoles researchgate.net |

Photoinduced Reactivity and Degradation Mechanisms (Chemical Pathways)

Carbazole derivatives are well-known for their unique optoelectronic properties and are widely used in materials for OLEDs and photovoltaics, indicating their strong interaction with light researchgate.net. This photo-responsiveness can also lead to photoinduced reactions and degradation.

The absorption of UV light can promote the carbazole moiety to an excited state. This excess energy can be dissipated through photophysical processes (like fluorescence or excimer formation) or by initiating chemical reactions researchgate.net. While specific degradation pathways for this compound are not extensively detailed, potential mechanisms can be inferred from related structures.

The degradation could proceed via several pathways:

Vinyl Group Reactions: The excited state could induce cyclization or polymerization reactions involving the vinyl group.

Carbazole Ring Opening: Prolonged irradiation could lead to the cleavage of the aromatic rings, although this would require high-energy conditions.

Oxidative Degradation: In the presence of oxygen, photo-oxidation can occur, leading to the formation of quinone-like structures or other oxygenated derivatives, which can disrupt the conjugation of the system and degrade its optical properties.

Norrish-Type Reactions: The structure of this compound contains a phenyl vinyl moiety. Analogous to phenyl vinyl ketones, it could potentially undergo photo-cleavage reactions similar to Norrish Type I or Type II reactions upon excitation, leading to bond scission and the formation of radical species that can propagate degradation researchgate.netdntb.gov.ua.

The stability and degradation pathways are critical factors in the performance and lifetime of carbazole-based materials in optoelectronic devices.

Substituent Effects on Reactivity and Stability of this compound and its Derivatives

The introduction of substituents can modulate the electron density distribution across the molecule. Electron-donating groups (EDGs) on the carbazole or phenyl moiety increase the electron density of the vinyl double bond, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the vinyl group, rendering it less reactive towards electrophiles but potentially more reactive towards nucleophiles.

Detailed Research Findings

Electronic Effects on Reactivity

The vinyl group in this compound is the primary site for polymerization and other addition reactions. The reactivity of this group is highly dependent on the electronic nature of the substituents attached to the aromatic rings.

Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, and amino groups increase the electron density on the vinyl double bond. This enhanced nucleophilicity makes the monomer more reactive towards cationic polymerization initiators. For instance, a methyl group on the phenyl ring would be expected to increase the rate of cationic polymerization compared to the unsubstituted compound due to the stabilization of the resulting carbocationic intermediate. While direct kinetic studies on substituted this compound are not extensively documented in the reviewed literature, the principles of carbocation stability in vinyl polymerization are well-established.

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro, cyano, and halo groups decrease the electron density of the vinyl group. This deactivation makes cationic polymerization more difficult. For example, the presence of a nitro group on the phenyl ring would significantly destabilize the carbocationic intermediate, thereby reducing the polymerization rate. In some cases, strong EWGs can alter the polymerization mechanism or favor anionic polymerization under appropriate conditions. Research on 9-vinyl-9H-carbazole-3,6-dicarbonitrile has shown that the presence of cyano groups reduces the nucleophilicity of the nitrogen atom, affecting its reactivity.

Steric Effects on Reactivity

Steric hindrance from bulky substituents can also play a significant role in the reactivity of the vinyl group. Large substituents near the vinyl group can impede the approach of reactants, thereby slowing down reaction rates. This is particularly relevant in polymerization, where the orientation of the monomer as it adds to the growing polymer chain is crucial. For example, methyl substitution at the 3 and 6 positions of the carbazole ring in poly(9-alkyl-9H-carbazole-2,7-diyl)s has been shown to introduce constraints on the planarity of the polymer chains.

Substituent Effects on Stability

The thermal stability of this compound derivatives is a key parameter for their use in electronic and optoelectronic devices. High thermal stability is essential to prevent degradation during device fabrication and operation.

Research on twin compounds containing phenylvinyl-substituted carbazole rings has provided valuable insights into their thermal stability. Thermogravimetric analysis (TGA) has shown that these materials exhibit high thermal stability, with initial thermal degradation temperatures (Td) in the range of 411–419°C. The glass-transition temperatures (Tg) for these amorphous materials were found to be between 74–119°C.

The following table summarizes the thermal properties of some phenylvinyl-substituted carbazole twin compounds:

| Compound | Linker between Carbazole Moieties | Substituent on Phenylvinyl Group | Td (°C) | Tg (°C) |

| Compound 1 | -(CH2)6- | H | 411 | 74 |

| Compound 2 | -(CH2)6- | 4-CH3 | 419 | 85 |

| Compound 3 | Biphenyl (B1667301) | H | >400 | 119 |

Data sourced from studies on phenylvinyl-substituted carbazole twin compounds.

The data suggests that the nature of the linker and the substituent on the phenylvinyl group can influence the thermal properties. The presence of a methyl group in Compound 2, for instance, is associated with a slight increase in both the decomposition and glass transition temperatures compared to the unsubstituted analogue (Compound 1). This could be attributed to increased intermolecular interactions and a more rigid structure.

In general, the introduction of rigid aromatic structures and substituents that enhance intermolecular forces, such as hydrogen bonding or strong dipole-dipole interactions, can lead to an increase in the thermal stability of the resulting materials.

Interactive Data Table: Substituent Effects on Thermal Stability

| Compound Structure | Substituent (R) | Decomposition Temp. (Td, °C) | Glass Transition Temp. (Tg, °C) |

|---|---|---|---|

| Twin compound with hexamethylene linker | H | 411 | 74 |

| Twin compound with hexamethylene linker | 4-CH3 | 419 | 85 |

| Twin compound with biphenyl linker | H | >400 | 119 |

Design Principles for Carbazole Based Functional Materials Mechanism and Theory Focused

Molecular Design Strategies for Tailored Electronic and Photophysical Properties

The electronic characteristics of 9-(1-phenylvinyl)-9H-carbazole are intricately linked to its molecular structure. Strategic modifications to this structure are key to optimizing its performance in devices like Organic Light-Emitting Diodes (OLEDs).

Role of Phenyl Substituent in Conjugation and Electronic Tuning

The phenyl group attached to the vinyl linker at the 9-position of the carbazole (B46965) core plays a crucial role in the electronic properties of the molecule. This substituent extends the π-conjugation of the carbazole system, which can influence the intramolecular charge transfer (ICT) characteristics. The degree of this conjugation can be further modulated by introducing electron-donating or electron-withdrawing groups onto the phenyl ring.

For instance, appending electron-donating groups can increase the electron density of the π-system, which in turn affects the energy levels of the frontier molecular orbitals. Theoretical studies on similar 9-phenyl-9H-carbazole systems have shown that the electronic environment of the phenyl group directly impacts the radiative decay processes.

Strategies for Modulating HOMO/LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are fundamental parameters that dictate the charge injection and transport properties of a material, as well as its emission color in OLEDs. For carbazole-based materials, the HOMO level is typically localized on the electron-rich carbazole moiety, while the LUMO is distributed across the acceptor part of the molecule or the extended π-conjugated system.

The introduction of the 1-phenylvinyl group at the 9-position of the carbazole influences both HOMO and LUMO levels. Arylation at the 9-position of carbazoles is a known strategy to lower the HOMO energy level, which can improve the stability of the material against oxidation and facilitate hole injection from common anode materials. The vinyl linker and the phenyl group can also affect the LUMO level, thereby tuning the HOMO-LUMO gap and, consequently, the optical and electronic properties of the molecule.

| Property | Description | Impacting Factors |

| HOMO Level | Highest Occupied Molecular Orbital energy. Relates to the ionization potential and hole injection/transport properties. | Primarily localized on the carbazole ring. Lowered by arylation at the 9-position. |

| LUMO Level | Lowest Unoccupied Molecular Orbital energy. Relates to the electron affinity and electron injection/transport properties. | Influenced by the extended conjugation provided by the phenylvinyl substituent. |

| Energy Gap | The difference between the LUMO and HOMO energy levels. Determines the absorption and emission wavelengths. | Tunable by modifying the phenyl substituent and the degree of π-conjugation. |

Polymer Design for Charge Transport Applications

The monomer this compound can be polymerized to form poly(this compound), a polymer with potential applications in organic electronics. The design of this polymer is critical for optimizing its charge transport characteristics.

Principles for Enhancing Hole Mobility in Polymer Systems

For carbazole-based polymers, efficient hole transport is a key objective. Hole transport in these materials occurs via a hopping mechanism between adjacent carbazole units. The efficiency of this process is influenced by several factors, including the energetic disorder (variations in HOMO levels) and the spatial overlap between the carbazole moieties.

In poly(this compound), the bulky phenylvinyl group can influence the polymer chain packing and the intermolecular distance between carbazole units. This can have a significant impact on the hole mobility. While the carbazole pendant groups are responsible for the hole transport, the polymer backbone provides the structural framework. The design of the polymer should aim to minimize structural defects and promote a morphology that facilitates efficient intermolecular charge hopping.

Strategies for Exciton (B1674681) Management in Polymeric Architectures

In light-emitting applications, managing the behavior of excitons (bound electron-hole pairs) is crucial for achieving high efficiency. Exciton dynamics in conjugated polymers are complex, involving processes such as exciton formation, diffusion, and radiative or non-radiative decay.

For polymers like poly(this compound), the goal is to confine excitons and promote their radiative decay, leading to light emission. The large size of the pendant phenylvinyl group might create steric hindrance that could potentially limit excimer formation, which is often a source of lower-energy, undesirable emission in carbazole-based polymers. Furthermore, the electronic properties of the phenylvinyl group can be tuned to control the exciton binding energy and localization.

Theoretical Considerations for Organic Light-Emitting Diodes (OLEDs)

The successful application of this compound and its polymer in OLEDs relies on a thorough understanding of the theoretical principles governing device performance.

For use as a host material in a phosphorescent OLED (PhOLED), a key requirement is a high triplet energy level. The triplet energy of the host must be higher than that of the phosphorescent guest to prevent energy back-transfer and ensure efficient emission from the guest. The triplet energy of carbazole derivatives is influenced by the extent of π-conjugation. The phenylvinyl substituent in this compound will play a direct role in determining its triplet energy.

Furthermore, balanced charge injection and transport are essential for high-efficiency OLEDs. This requires careful tuning of the HOMO and LUMO levels of the carbazole material to match the work functions of the anode and cathode, respectively, as well as the energy levels of adjacent charge transport layers. Density functional theory (DFT) and time-dependent DFT (TD-DFT) are powerful computational tools for predicting the electronic structure and photophysical properties of new materials, guiding the molecular design process before synthesis.

Design of Hole Transport Layers and Emitter Hosts

In OLEDs, the efficient injection and transport of charge carriers (holes and electrons) to the emissive layer are critical for device performance. Materials used for Hole Transport Layers (HTLs) must possess high hole mobility and an appropriate Highest Occupied Molecular Orbital (HOMO) energy level to ensure efficient hole injection from the anode. Emitter host materials, in which the light-emitting guest molecules are dispersed, must have a high triplet energy to confine excitons on the guest emitter, preventing energy loss. mdpi.com

Carbazole derivatives are widely employed as both HTL and host materials due to their excellent hole mobility and high thermal stability. ossila.commdpi.com The design of these materials often involves linking multiple carbazole units or functionalizing the carbazole core to fine-tune its properties. For instance, twin compounds containing two phenylvinyl-substituted carbazole rings have been synthesized and demonstrated high thermal degradation temperatures (411–419°C) and ionization potentials in the range of 5.05–5.45 eV, making them suitable for charge-transporting layers. researchgate.net The HOMO energy levels of carbazole derivatives can be tuned by introducing different substituents; phenyl and thiophenyl substitutions tend to lower the HOMO level, while bromo and pyridyl groups can increase it. researchgate.net This tunability is crucial for aligning the energy levels within a multilayer OLED to facilitate efficient charge injection and transport.

For a material to function as an effective host in a phosphorescent OLED (PhOLED), its triplet energy must be higher than that of the phosphorescent guest emitter to ensure efficient energy transfer and prevent back-energy transfer. mdpi.com The introduction of pyridinyl fragments into carbazole-based molecules has been shown to yield materials with high triplet energies (e.g., 2.81-2.82 eV), making them suitable hosts for blue and green phosphorescent emitters. nih.govmdpi.com

Table 1: Properties of Phenylvinyl-Substituted Carbazole Twin Compounds for OLEDs

| Compound Feature | Turn-on Voltage (V) | Maximum Photometric Efficiency (cd/A) | Maximum Brightness (cd/m²) | Ionization Potential (eV) |

|---|---|---|---|---|

| 3-[2-(4-methylphenyl)vinyl]carbazole groups | 2.6 | 2.34 | ~7380 | 5.05 - 5.45 |

Data synthesized from studies on related twin compounds containing phenylvinyl-substituted carbazole rings. researchgate.net

Exciton Harvesting and Spin-Statistics in OLED Materials

According to spin statistics, the recombination of electrons and holes in an OLED generates singlet and triplet excitons in a 1:3 ratio. rsc.org In conventional fluorescent OLEDs, only the singlet excitons (25%) can decay radiatively to produce light, limiting the maximum internal quantum efficiency (IQE). To overcome this limitation, various mechanisms have been developed to harvest the energy from the non-emissive triplet excitons (75%).

Phosphorescent OLEDs (PhOLEDs) utilize heavy-metal complexes that facilitate intersystem crossing (ISC), allowing both singlet and triplet excitons to be harvested and leading to a theoretical IQE of 100%. mdpi.comacs.org In these devices, the phosphorescent emitter is doped into a host material, such as a carbazole derivative, to prevent concentration quenching and triplet-triplet annihilation (TTA), which are detrimental to efficiency. mdpi.comrsc.org

Another key mechanism is Thermally Activated Delayed Fluorescence (TADF). TADF materials are designed to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). mdpi.com This small gap allows triplet excitons to be converted back to singlet excitons via reverse intersystem crossing (RISC), which is a thermally activated process. These newly formed singlet excitons can then emit light, significantly boosting the device efficiency. Carbazole derivatives are frequently used as donor units in donor-acceptor type TADF molecules, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN). mdpi.com

Other triplet harvesting mechanisms include:

Triplet-Triplet Annihilation (TTA): The fusion of two triplet excitons can produce one singlet exciton, potentially raising the IQE limit for fluorescence to 62.5%. rsc.orgmdpi.com

Hot Exciton Mechanism: This process involves RISC from higher-lying triplet states (Tₙ, n > 1) to singlet states, which can help reduce efficiency roll-off and improve device stability. dntb.gov.uaresearchgate.net

The carbazole-based host material plays a critical role in all these processes by providing a medium for exciton formation and energy transfer while possessing a high enough triplet energy to confine the excitons on the guest emitter. mdpi.com

Principles in Organic Photovoltaics (OPVs) and Sensor Materials

The versatility of the carbazole scaffold extends beyond OLEDs into the realms of organic photovoltaics and chemical sensing. Its electron-rich nature and capacity for chemical modification are key to its function in these applications.

Donor-Acceptor Strategies in OPV Polymer Design

The most common device structure for OPVs is the bulk heterojunction (BHJ), which consists of a blend of electron-donating and electron-accepting materials. researchgate.net The fundamental process of converting light into electricity in these devices involves:

Light Absorption: A photon is absorbed by the donor or acceptor material, creating an exciton (a bound electron-hole pair).

Exciton Diffusion: The exciton diffuses to the interface between the donor and acceptor materials.

Charge Separation: The energy offset between the donor and acceptor materials drives the separation of the exciton into a free electron and a free hole.

Charge Transport: The free electrons and holes are transported through the acceptor and donor materials, respectively, to their corresponding electrodes, generating a current.

The "donor-acceptor" (D-A) strategy is a powerful approach in designing conjugated polymers for OPVs. rsc.org In this design, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone. This architecture leads to a low bandgap, allowing for broader absorption of the solar spectrum. Carbazole and its derivatives are excellent choices for the donor unit due to their strong electron-donating ability. The intramolecular charge transfer between the donor and acceptor moieties facilitates efficient charge separation, a critical step for high-performance OPV devices. researchgate.net

Chemical Recognition Mechanisms in Sensing Applications

Carbazole-based compounds are effective fluorescent chemosensors due to their high fluorescence quantum yields and chemical stability. clockss.org The general mechanism for chemical recognition involves coupling the carbazole fluorophore to a specific receptor or binding site. When the target analyte binds to the receptor, it perturbs the electronic structure of the molecule, leading to a detectable change in the fluorescence signal, such as quenching (turning "off") or enhancement (turning "on"). clockss.orgresearchgate.net

For example, a sensor for Cu²⁺ ions was constructed by linking a 9-ethyl-9H-carbazole fluorophore with a bis(pyridin-2-ylmethyl)amine (dpa) binding site. clockss.org Upon binding of Cu²⁺ to the dpa unit, the fluorescence of the carbazole moiety was quenched. This "on-off" switching provides a clear signal for the presence of the metal ion. clockss.org Similarly, a carbazole-based sensor functionalized with a boronic acid group has been designed for glucose detection. The interaction with glucose leads to aggregation, causing a ratiometric shift in the fluorescence emission. researchgate.net The selectivity of these sensors is determined by the specific design of the binding site attached to the carbazole signaling unit.

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Poly(9-vinylcarbazole) | PVK |

| 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene | 4CzIPN |

| 9-ethyl-N,N-bis(pyridin-2-ylmethyl)-9H-carbazol-3-amine | - |

| Iridium(III)[bis(4,6-difluorophenyl)-pyridinato-N,C2′]picolinate | FIrpic |

| Tris(2-phenylpyridine)iridium(III) | Ir(ppy)₃ |

Future Research Directions and Advanced Methodologies

Development of Sustainable Synthetic Routes for Carbazole (B46965) Derivatives

The chemical industry's growing emphasis on environmental stewardship necessitates a shift towards greener and more sustainable synthetic methodologies for producing carbazole derivatives. Traditional methods for carbazole synthesis often involve harsh reaction conditions, the use of expensive and toxic metal catalysts, and the generation of significant chemical waste. researchgate.net Future research will prioritize the development of synthetic pathways that are not only efficient but also environmentally benign.

Key areas of focus in sustainable synthesis include:

Catalyst Innovation: A significant thrust will be the replacement of expensive and toxic heavy metal catalysts, such as palladium, with more abundant, cheaper, and less toxic alternatives like iron. nih.gov Iron-catalyzed methods, for instance, offer a straightforward and environmentally friendly system for producing annulated carbazole derivatives with good yields and tolerance for various functional groups. nih.gov Another promising avenue is the use of Lewis acids, such as BF_3·OEt_2, which can catalyze the preparation of carbazoles under sustainable conditions, yielding water as the primary byproduct. nih.gov

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. esf.edumdpi.com Microwave-assisted synthesis can significantly reduce energy consumption and can be combined with greener catalytic systems. For example, a one-pot synthesis of 9H-carbazoles has been developed using microwave irradiation with a magnetically recoverable palladium nanocatalyst supported on biochar, which avoids the need for expensive ligands and allows for catalyst recycling. nih.gov

Continuous Flow Chemistry: Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, improved reaction control, and enhanced safety. epa.gov This methodology is particularly well-suited for polymerization reactions, enabling the synthesis of conjugated polymers with excellent molecular mass distributions in significantly reduced reaction times. acs.org The application of continuous flow systems to the synthesis of carbazole-based polymers can lead to more efficient and scalable production processes. wikipedia.org

Atom Economy and Waste Reduction: Future synthetic strategies will be guided by the principles of green chemistry, aiming for high atom economy and minimal waste generation. researchgate.net This includes the development of one-pot reactions and tandem or domino reaction sequences that reduce the number of intermediate purification steps. researchgate.net Metal-free protocols, such as those mediated by trifluoroacetic acid (TFA), are also gaining traction due to their facile conditions and good product yields. researchgate.net

The table below summarizes some of the key sustainable synthetic methods being explored for carbazole derivatives.

| Method | Catalyst/Mediator | Key Advantages |

| Lewis Acid Catalysis | BF_3·OEt_2, Sc(OTf)_3 | Environmentally friendly, produces water as a byproduct, moderate to good yields. nih.gov |

| Iron Catalysis | Iron salts | Non-toxic, tolerates various functional groups, straightforward procedure. nih.gov |

| Microwave-Assisted Synthesis | Recoverable Pd nanocatalyst | Drastic reduction in reaction times, excellent functional group compatibility, catalyst is recyclable. nih.gov |

| Continuous Flow Synthesis | Various (e.g., Pd catalysts) | Reduced reaction times, excellent control over polymer molecular weight, improved safety and scalability. epa.govacs.org |

| Metal-Free Hydroarylation | Trifluoroacetic acid (TFA) | Short reaction times, wide substrate scope, facile conditions. researchgate.net |

Exploration of Novel Polymer Architectures and Supramolecular Assemblies

Beyond linear homopolymers, the future of materials based on 9-(1-phenylvinyl)-9H-carbazole lies in the creation of complex and well-defined polymer architectures. These advanced structures, including star polymers, dendrimers, and block copolymers, can exhibit unique properties and self-assembly behaviors not seen in their linear counterparts.

Star Polymers: These architectures consist of multiple polymer arms radiating from a central core. Star-shaped poly(N-vinylcarbazole) (PVK) has been synthesized using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. acs.org This method allows for control over molecular weight and polydispersity, which is challenging for vinyl monomers with bulky, electron-donating groups like carbazole. acs.org The unique topology of star polymers can influence their solution properties and film-forming characteristics.

Dendrimers: Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. Carbazole-based dendrimers have been shown to self-assemble into complex nanostructures, such as fibers and spherulites, driven by π-π stacking and van der Waals interactions. researchgate.net The self-assembly behavior can be controlled by factors like solvent vapor pressure during annealing. researchgate.net Supramolecular dendrimers can also be formed through non-covalent interactions, such as hydrogen bonding between a central core and peripheral carbazole-containing dendrons, leading to materials with liquid crystalline and unique photophysical properties. acs.org

Block Copolymers: These polymers are composed of two or more distinct polymer chains (blocks) covalently linked together. Block copolymers containing carbazole segments can be synthesized using controlled polymerization techniques. researchgate.netunc.edu The immiscibility of the different blocks can drive microphase separation, leading to the formation of highly ordered nanostructures. Amphiphilic star block copolymers, for example, with a hydrophilic core and hydrophobic PVK arms, can form interesting assembled structures in selective solvents. nih.gov

The exploration of these novel architectures will open up new possibilities for designing advanced functional materials. The table below provides an overview of these architectures and their key features.

| Architecture | Description | Key Features & Potential Applications |

| Star Polymers | Multiple polymer arms radiating from a central core. acs.org | Altered solution viscosity, unique rheological properties, potential for use in coatings and nanocomposites. nih.gov |

| Dendrimers | Highly branched, tree-like macromolecules with a defined structure. researchgate.net | Precise control over size and functionality, ability to encapsulate guest molecules, applications in drug delivery, catalysis, and light-harvesting. acs.orgacs.org |

| Block Copolymers | Two or more distinct polymer blocks linked together. unc.edu | Self-assembly into ordered nanostructures (e.g., lamellae, cylinders, spheres), applications in nanolithography, membranes, and thermoplastic elastomers. nih.govresearchgate.net |

| Supramolecular Assemblies | Ordered structures formed through non-covalent interactions (e.g., hydrogen bonding, π-π stacking). acs.orgmdpi.com | Stimuli-responsive materials, self-healing properties, applications in sensors and molecular electronics. rsc.org |

Advanced Computational Modeling for Predictive Material Design

The traditional trial-and-error approach to materials discovery is often time-consuming and resource-intensive. Advanced computational modeling and simulation techniques are emerging as indispensable tools for accelerating the design and discovery of new organic electronic materials, including those based on carbazole derivatives.

Machine Learning (ML): ML algorithms can be trained on large datasets of known materials and their properties to predict the characteristics of new, hypothetical molecules. acs.orgacs.org Generative ML models can even design novel molecular structures with specific, desired properties, minimizing design bias. nih.govacs.org For carbazole-based materials, ML can be used to screen vast chemical spaces to identify promising candidates for applications like organic photovoltaics by predicting properties such as open-circuit voltage. rsc.org The development of extensive computational databases, such as the Organic Crystals for Electronic and Light Oriented Technologies (OCELOT) database, provides the necessary data to train robust ML models for predicting electronic and optical properties of organic semiconductors. researchgate.net

Density Functional Theory (DFT): DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be employed to calculate a wide range of properties for carbazole derivatives, including optimized geometries, energy profiles of chemical reactions, electronic transitions, and nonlinear optical properties. nih.govwikipedia.orgresearchgate.net For instance, DFT calculations can help to understand the dimerization mechanisms of carbazole-based compounds and assign the electronic transitions observed in their absorption spectra. esf.edunih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. This technique can provide insights into the morphology, phase behavior, and mechanical properties of polymers at an atomistic scale. rsc.org For polymers derived from this compound, MD simulations could be used to predict how polymer chains pack in the solid state, how they interact with other molecules or surfaces, and how their structure influences properties like charge transport.

The integration of these computational tools into the research workflow will enable a more rational and efficient design of materials. The table below highlights the role of different computational methods in materials design.

| Computational Method | Application in Carbazole Material Design | Predicted Properties |

| Machine Learning (ML) | High-throughput screening of candidate molecules, inverse design of materials with target properties. nih.govacs.org | Electronic gaps, ionization energies, optical gaps, photovoltaic performance metrics. researchgate.netrsc.org |

| Density Functional Theory (DFT) | Calculation of molecular and electronic structure, investigation of reaction mechanisms, prediction of spectroscopic properties. nih.govresearchgate.net | Optimized geometry, reaction energy profiles, absorption and emission spectra, hyperpolarizabilities. wikipedia.orgresearchgate.net |

| Molecular Dynamics (MD) | Simulation of polymer chain dynamics and packing, study of morphology and interfacial interactions. rsc.org | Glass transition temperature, mechanical properties, polymer morphology, diffusion coefficients. |

Integration with Hybrid Organic-Inorganic Systems for Enhanced Functionality

The combination of organic materials, such as polymers derived from this compound, with inorganic components offers a powerful strategy for creating hybrid materials with synergistic or entirely new functionalities. The carbazole moiety is particularly well-suited for this purpose due to its electronic properties and ability to coordinate with metal ions or interact with inorganic surfaces.

Future research in this area will likely explore several promising directions:

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. Carbazole-based ligands have been used to create MOFs with applications in gas separation and fluorescent sensing. acs.orgmdpi.com For example, a carbazole-functionalized MOF has been shown to be an efficient fluorescent sensor for detecting antibiotics, pesticides, and nitroaromatic compounds. acs.org The vinyl group in this compound could potentially be used for post-synthetic modification of MOFs, allowing for the creation of even more complex and functional materials.

Perovskite Solar Cells: Carbazole derivatives have been successfully employed as hole-transporting materials and as passivating agents in perovskite solar cells. researchgate.netresearchgate.net Carbazole-based passivation layers can enhance the stability and performance of perovskite devices by reducing surface defects and preventing moisture ingress. researchgate.netacs.org The hydrophobic nature of the carbazole moiety is particularly beneficial for improving the water resistance of perovskite films. researchgate.net Future work could involve designing polymers of this compound specifically tailored for interfacial engineering in next-generation perovskite photovoltaics.

Polyoxometalates (POMs): POMs are a class of metal-oxide clusters that can be combined with organic ligands to form hybrid materials. Carbazole-based ligands have been used to synthesize inorganic-organic hybrid POMs that function as electrochemical sensors and catalysts. nih.govnih.gov The resulting materials exhibit diverse structures and can be tailored for specific applications, such as the detection of bromate (B103136) or the selective oxidation of thioethers. nih.gov

Hybrid Nanocomposites: Incorporating inorganic nanoparticles, such as silica (B1680970) (SiO₂) or titania (TiO₂), into a carbazole-based polymer matrix can lead to materials with enhanced mechanical, thermal, or optical properties. epa.gov For example, hybrid films prepared from carbazole-based copolymers and titanium alkoxide have been shown to have a high refractive index. epa.govunc.edu Similarly, silica-polycarbazole composite particles with a core-shell morphology have been synthesized, which could have applications in areas like photonics or as functional fillers. jst.go.jp

The table below summarizes some of the potential hybrid systems incorporating carbazole derivatives.

| Inorganic Component | Hybrid System | Potential Applications |

| Metal Ions/Clusters | Metal-Organic Frameworks (MOFs) acs.orgmdpi.com | Gas storage and separation, catalysis, chemical sensing. rsc.org |

| Lead Halide Perovskites | Perovskite Solar Cells researchgate.netacs.org | High-efficiency photovoltaics, light-emitting diodes (LEDs). researchgate.net |

| Metal-Oxide Clusters | Polyoxometalate (POM) Hybrids nih.govnih.gov | Electrocatalysis, sensing, nonlinear optics. |